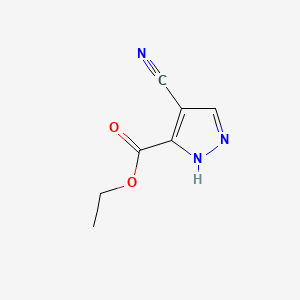

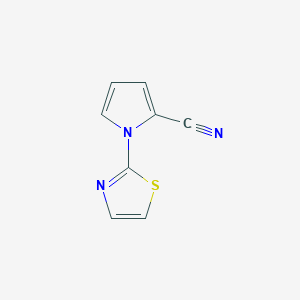

![molecular formula C14H13N3 B1300475 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 54970-98-8](/img/structure/B1300475.png)

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Vue d'ensemble

Description

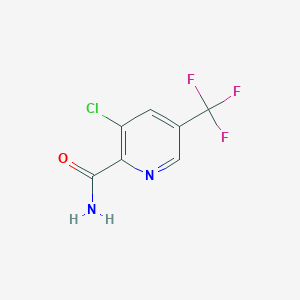

The compound "3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline" is a derivative of the 3-aminoimidazo[1,2-a]pyridine class, which has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The core structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle combining an imidazole ring and a pyridine ring. This structural motif is known for its presence in various biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of 3-aminoimidazo[1,2-a]pyridines, which are closely related to the compound , has been achieved through different methods. One approach involves a cyclodehydration-aromatization reaction starting from amides, using triflic anhydride (Tf2O) and 2-methoxypyridine, followed by deprotection-aromatization with K2CO3 in THF to yield the heterocycle . Another method employs an ionic liquid, specifically 1-butyl-3-methylimidazolium bromide [bmim]Br, to promote the synthesis in a one-pot reaction, offering the advantages of simple workup and reusability of the ionic liquid . Additionally, a three-component synthesis extended by a novel acid-induced dealkylation reaction has been reported, allowing access to new substitution patterns at the 3-position of the imidazo[1,2-a]pyridine ring .

Molecular Structure Analysis

The molecular structure of "3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline" is not explicitly discussed in the provided papers. However, the general structure of 3-aminoimidazo[1,2-a]pyridines includes a fused imidazole and pyridine ring system, which is a common scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets .

Chemical Reactions Analysis

The imidazo[1,2-a]pyridine derivatives have been found to be valuable intermediates for further chemical transformations. For instance, they can undergo Pd- and Ru-catalyzed C-H arylation reactions, allowing for the elaboration to diversely functionalized building blocks . Additionally, the presence of an amino group in the 3-position of the imidazo[1,2-a]pyridine ring opens up possibilities for various reactions, such as reductive alkylation, to introduce novel substituents . The reactivity of these compounds can also be harnessed in catalysis, as demonstrated by their use in the oxidation of catechol to o-quinone .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with different doses of Q203, a imidazo[1,2-a]pyridine derivative, after 4 weeks of treatment .

- Results : The compounds showed significant activity against MDR-TB and XDR-TB .

Synthesis of Imidazo[1,2-a]pyridines

- Scientific Field : Organic Chemistry

- Application Summary : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .

- Methods of Application : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Results : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Chemosynthetic Methodologies

- Scientific Field : Synthetic Chemistry

- Application Summary : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

- Methods of Application : These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .

- Results : This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .

Antifungal and Antibacterial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazopyridines display a wide range of pharmacological activities, such as antifungal and antibacterial activities .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Halogenation of Imidazo[1,2-a]pyridine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : The halogenation of imidazo[1,2-a]pyridine derivatives is a significant process in synthetic chemistry .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Orientations Futures

Imidazo[1,2-a]pyridines, including “3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline”, have attracted significant interest due to their promising and diverse bioactivity . Therefore, future research may focus on further exploring the potential applications of these compounds in medicinal chemistry and organic synthesis .

Propriétés

IUPAC Name |

3-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUVBFCZNNSLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234838 | |

| Record name | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline | |

CAS RN |

54970-98-8 | |

| Record name | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54970-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1300410.png)

![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)